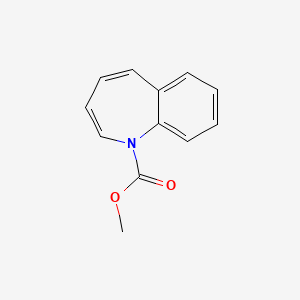

Methyl 1H-1-benzazepine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110280-35-8 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 1-benzazepine-1-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h2-9H,1H3 |

InChI Key |

IXQLTQCRBVLGHM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for Benzazepine Scaffolds

Catalytic Asymmetric Synthesis of Chiral Benzazepines

The quest for enantiomerically pure benzazepines has driven the innovation of various catalytic asymmetric reactions. These methods provide access to chiral tetrahydro-3-benzazepine motifs and other related structures with high enantioselectivity.

Palladium-catalyzed enantioselective C-H activation has emerged as a powerful strategy for the synthesis of chiral molecules. snnu.edu.cnresearchgate.net This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional synthetic methods. snnu.edu.cn In the context of benzazepine synthesis, palladium catalysis can be employed for the enantioselective arylation of C-H bonds, leading to the formation of chiral cis-aryl-cyclopropylmethylamines, which can serve as key intermediates. nih.gov The use of mono-N-protected amino acid (MPAA) ligands has been instrumental in achieving high enantioselectivity in these transformations. nih.gov The catalytic cycle often involves a Pd(II)/Pd(IV) pathway, and despite the extensive study of C-H arylation, the development of its enantioselective version is a more recent advancement. nih.gov

The design of chiral ligands is crucial for achieving high enantioselectivity in these reactions. Ligands such as acetyl-protected aminoethyl quinoline (B57606) (MPAQ) have been developed to stabilize the active catalyst and accelerate C-H activation while controlling the stereochemical outcome. nih.gov These ligands often feature a bifunctional design, participating directly in the C-H cleavage step and creating a chiral environment around the metal center. nih.gov

Table 1: Key Features of Palladium-Catalyzed Enantioselective C-H Activation

| Feature | Description |

| Catalyst System | Typically involves a Palladium(II) precursor and a chiral ligand. |

| Key Transformation | Enantioselective functionalization of a C-H bond, often through arylation. |

| Chiral Ligands | Mono-N-protected amino acids (MPAAs) and their derivatives are commonly used. |

| Mechanistic Pathway | Often proceeds through a Pd(II)/Pd(IV) catalytic cycle. |

| Advantages | High enantioselectivity, atom economy, and direct functionalization of C-H bonds. |

A highly efficient method for the preparation of chiral tetrahydro-3-benzazepine motifs involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govacs.orgnih.gov This approach utilizes a highly active N,P-ligated iridium complex to achieve excellent enantioselectivity (91–99% ee) and high isolated yields (92–99%). nih.govacs.orgnih.govresearchgate.net The substrates, bearing both 1-aryl and 1-alkyl substituents, are smoothly converted to the corresponding hydrogenated products. nih.govacs.orgnih.gov

The synthetic utility of this transformation has been demonstrated through gram-scale hydrogenation and its application in the synthesis of pharmacologically active compounds like trepipam (B1219513) and fenoldopam. nih.govacs.org The reaction conditions are generally mild, and the catalyst loading can be low, making it an operationally simple and scalable process. acs.org The choice of solvent and hydrogen pressure can influence the reaction's efficiency, with dichloromethane (B109758) (DCM) and high hydrogen pressure often favoring the transformation. acs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates

| Substrate | Catalyst Loading (mol %) | H₂ Pressure (bar) | Solvent | Enantiomeric Excess (ee %) | Isolated Yield (%) |

| 1-Aryl ene-carbamate | 1 | 100 | DCM | 96-99 | >95 |

| 1-Alkyl ene-carbamate | 1 | 100 | DCM | 91-99 | 92-99 |

A sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles provides an expedient route to fused dihydroazepine derivatives. scispace.comnih.gov This process is initiated by the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, which is generated from a 1-sulfonyl-1,2,3-triazole bearing a tethered diene. nih.gov This leads to a transient 1-imino-2-vinylcyclopropane intermediate that rapidly undergoes a acs.orgacs.org-sigmatropic rearrangement (1-aza-Cope) to furnish the fused dihydroazepine products in moderate to excellent yields. nih.gov

This methodology is notable for its efficiency and scalability, with reactions proceeding effectively on a gram scale. nih.gov The reaction is catalyzed by various rhodium(II) complexes, and the choice of catalyst can influence the reaction's outcome. nih.gov Interestingly, under catalyst-free conditions, a novel [4.4.0] bicyclic heterocycle can be formed, highlighting the pivotal role of the rhodium catalyst in directing the reaction pathway towards the desired azepine scaffold. nih.gov

Zirconium-mediated synthesis offers a novel and potent approach for constructing substituted azepanes and benzazepanes. scispace.comsoton.ac.uk This methodology involves the intramolecular co-cyclization of 4- or 5-azanona-1,8-dienes, -enynes, or -diynes using a zirconocene (B1252598) equivalent, which generates zirconacycles. soton.ac.uk These intermediates can then be protonated to yield 3,4- or 4,5-disubstituted azepanes. soton.ac.uk For diyne-derived systems, subsequent reaction with reagents like dimethyl acetylenedicarboxylate (B1228247) and CuCl can afford 2- or 3-benzazepanes. soton.ac.uk This strategy demonstrates considerable synthetic potential for creating a variety of substituted azepane ring systems. scispace.com

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes. nih.govnih.gov In the context of forming complex cyclic structures, gold(I) catalysts can trigger intricate reaction cascades. One such transformation involves the rearrangement of cyclopropyl (B3062369) carbinol-like intermediates. These reactions often proceed through cyclopropyl gold(I) carbene-like species, which are highly electrophilic and can react with various nucleophiles. nih.govnih.gov While direct application to Methyl 1H-1-benzazepine-1-carboxylate synthesis is not explicitly detailed in the provided context, the principles of gold-catalyzed rearrangements of cyclopropyl-containing intermediates offer a potential strategic approach to related seven-membered heterocyclic systems. nih.govrsc.orgresearchgate.net The versatility of gold catalysts allows for the formation of diverse molecular architectures under mild conditions. rsc.org

An efficient enantioselective synthesis of 1-benzazepine derivatives has been developed through an iridium-catalyzed domino reaction. acs.orgfigshare.com This sequence involves an initial allylic vinylation of an allyl carbonate with an o-aminostyrene derivative, followed by an intramolecular allylic amination. acs.orgfigshare.com Specifically, using (E)-but-2-ene-1,4-diyl dimethyl dicarbonate (B1257347) as a substrate, this domino process yields the desired 1-benzazepine derivatives with high efficiency. acs.orgfigshare.com

This methodology highlights the utility of iridium catalysis in constructing complex heterocyclic frameworks through a cascade of bond-forming events. The leaving group of the allylic precursor plays a critical role in directing the reaction pathway, with allyl carbonates favoring the vinylation pathway. acs.org In contrast, using allyl diethyl phosphates as precursors under similar iridium-catalyzed conditions leads to an allylic amination pathway, demonstrating the tunable nature of this catalytic system. acs.org Subsequent ring-closing metathesis of the amination products can provide access to other related heterocyclic structures, such as enantiomerically enriched 1,2-dihydroquinolines. acs.org

Regioselective and Stereoselective Synthesis

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like benzazepines, as the specific arrangement of atoms can dramatically influence their biological activity.

Regioselective Synthesis:

Significant progress has been made in directing the formation of specific benzazepine isomers. For instance, a regioselective synthesis of isoquino[1,2-b] rsc.orgbenzazepines has been achieved using 11-membered-ring stilbene (B7821643) lactams as key intermediates. acs.org The geometry of the stilbene double bond in these macrolactams dictates the regioselectivity of the subsequent orgchemres.orgresearchgate.net-transannular cyclization, leading to the desired homoprotoberberine structures. acs.org Another notable example is the gold-catalyzed hydroamidation of 2-(1-alkynyl)phenylacetamides, which proceeds via a 7-endo-dig cyclization pathway to selectively afford 3-benzazepinones in moderate to high yields (63−91%). acs.orgnih.gov This method demonstrates excellent control over the regiochemical outcome of the cyclization. Furthermore, palladium-catalyzed intramolecular direct C–H arylation has been successfully applied for the regioselective synthesis of tricyclic benzoimidazodiazepine derivatives. mdpi.com

| Method | Starting Material | Product | Key Feature | Yield |

| Transannular Cyclization | 11-membered-ring stilbene lactams | Isoquino[1,2-b] rsc.orgbenzazepines | Geometry-controlled regioselectivity | 22-29% |

| Gold-catalyzed Hydroamidation | 2-(1-alkynyl)phenylacetamides | 3-Benzazepinones | 7-endo-dig cyclization | 63-91% |

| Palladium-catalyzed C-H Arylation | Imidazole derivatives | Tricyclic benzoimidazodiazepines | Direct C-H functionalization | - |

Stereoselective Synthesis:

The development of stereoselective methods allows for the synthesis of enantiomerically pure benzazepines. A palladium-catalyzed aza-Michael reaction has been employed for the synthesis of tetrahydrobenzodiazepine as a single diastereomer. mdpi.com Similarly, stereospecific intramolecular palladium-catalyzed N-arylation has been used to produce optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones. mdpi.com Another approach involves the stereoselective synthesis of (E)-2-aryl- (or vinyl)methylidene-1,4-benzodiazepin-5-ones and (E)-2-aryl- (or vinyl)methylidene-1,4-benzodiazepines from aryl(or vinyl) halides/triflates and 2-amino-benzamide or 2-amino-benzylamine derivatives using a palladium on carbon (Pd/C) catalyst. mdpi.com Additionally, optically active 4-substituted-2-benzazepines have been prepared from chiral α-substituted cinnamylamides, which are synthesized through asymmetric α-alkylation of chiral cinnamyl oxazolidinone amides. nih.gov

| Method | Starting Material | Product | Stereochemical Outcome |

| Palladium-catalyzed aza-Michael | - | Tetrahydrobenzodiazepine | Single diastereomer |

| Palladium-catalyzed N-arylation | (S)-amides | Optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones | Stereospecific |

| Palladium/Carbon-catalyzed Carboamination | Aryl/vinyl halides/triflates | (E)-2-aryl/vinylmethylidene-1,4-benzodiazepin-5-ones | (E)-isomer selective |

| Asymmetric α-alkylation | Chiral cinnamyl oxazolidinone amides | Optically active 4-substituted-2-benzazepines | Enantioselective |

Multi-Component and Sequential Reaction Strategies

Multi-component reactions (MCRs) and sequential (or tandem) reactions offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials.

Multi-Component Reactions:

The Ugi four-component reaction (Ugi-4CR) has proven to be a powerful tool for the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov By employing bifunctional starting materials, the Ugi product can undergo subsequent intramolecular cyclization to form the desired benzodiazepine (B76468) ring. For example, using methyl anthranilate as the amine component, a library of 1,4-benzodiazepines can be generated. nih.gov Similarly, aminophenylketones can serve as the amine component in the Ugi-4CR to produce 2-tetrazole substituted 1,4-benzodiazepines. nih.gov Another innovative approach involves a multicomponent-multicatalyst reaction (MC)2R, where a Rh(I)/Pd(0) catalyst system is used for the synthesis of aza-dibenzazepines from vinylpyridines, arylboronic acids, and amines in a domino process without the need for intermediate isolation. allfordrugs.com

| Reaction | Components | Product | Key Feature |

| Ugi-4CR/Cyclization | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | 1,4-Benzodiazepines | Convergent synthesis |

| Ugi-4CR/Cyclization | Aminophenylketones, isocyanide, Boc-glycinal, trimethyl azide (B81097) | 2-Tetrazole substituted 1,4-benzodiazepines | Microwave-assisted |

| (MC)2R | Vinylpyridines, arylboronic acids, amines | Aza-dibenzazepines | Domino process with dual catalyst system |

Sequential Reactions:

Sequential reactions allow for the construction of complex benzazepine frameworks in a single pot through a cascade of transformations. A novel annulation reaction of prop-2-ynylsulfonium salts with sulfur ylides and nitrosobenzenes has been developed to afford various benzazepines in moderate to good yields. nih.gov This process involves a sequential [3 + 2]-annulation and rsc.orgrsc.org-sigmatropic rearrangement. nih.gov Another elegant strategy involves the divergent synthesis of benzazepines through a catalyst-free dearomative rsc.orgrsc.org-rearrangement of o-nitrophenyl alkyne, which proceeds via a tandem oxygen transfer cyclization/(3 + 2) cycloaddition/(homo-)hetero-Claisen rearrangement. nih.govresearchgate.net

Green Chemistry Approaches in Benzazepine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to minimize environmental impact.

Several eco-friendly methods for the synthesis of benzodiazepines have been reported. One such method describes an efficient, one-pot, three-component synthesis of 1,5-benzodiazepine derivatives using CuFe2O4 nanoparticles as a magnetic heterogeneous nanocatalyst under solvent-free ball-milling conditions at room temperature. orgchemres.org This approach offers high yields, short reaction times, and easy catalyst recyclability. orgchemres.org Another green protocol involves the synthesis of 1,5-benzodiazepines using a reusable heterogeneous silica (B1680970) sulfuric acid catalyst under solvent-free conditions, which also boasts good yields and easy workup. asianpubs.org Furthermore, the use of thiamine (B1217682) hydrochloride as a catalyst in water for the one-pot multicomponent synthesis of 1,5-benzodiazepine derivatives represents an environmentally benign approach with excellent yields and compatibility with diverse substrates. ias.ac.in

| Catalyst/Medium | Reaction Type | Key Advantages |

| CuFe2O4 nanoparticles | Three-component reaction | Solvent-free, ball-milling, recyclable catalyst |

| Silica sulfuric acid | Cyclocondensation | Solvent-free, reusable catalyst, high atom economy |

| Thiamine hydrochloride/Water | One-pot multicomponent synthesis | Aqueous medium, eco-friendly, rapid reaction |

Synthetic Applications of Heterocyclic Ring Transformations

Transformations involving the expansion or rearrangement of existing heterocyclic rings provide novel and efficient pathways to benzazepine scaffolds.

Ring Expansion Reactions:

Palladium-catalyzed ring-expansion reactions of cyclobutanols with 2-haloanilines have been developed for the general synthesis of 2-aryl benzazepines. rsc.orgrsc.org This method allows for the efficient construction of the seven-membered ring from readily available starting materials. A double ring expansion strategy has also been described for constructing fused 3-benzazepines. acs.org This one-pot operation involves the oxidative ring expansion of spiroamine compounds followed by a subsequent ring expansion of the resulting ketiminium ion intermediates. acs.org A metal-free approach for the synthesis of 3-benzazepines has been achieved through a tandem reaction involving an oxidative C-H bond functionalization and ring expansion. researchgate.net

Dearomative Rearrangement:

A catalyst-free dearomative rsc.orgrsc.org-rearrangement of o-nitrophenyl alkyne has been utilized for the divergent synthesis of benzazepines. nih.govresearchgate.net This reaction proceeds through a cascade of transformations including an oxygen transfer cyclization, a (3 + 2) cycloaddition, and a (homo-)hetero-Claisen rearrangement, leading to structurally complex polycyclic systems. nih.govresearchgate.net

Chemical Reactivity and Transformations of 1h 1 Benzazepine Derivatives

Isomerization and Tautomerism Studies

The stability and reactivity of the 1H-1-benzazepine ring system are significantly influenced by isomerization and tautomeric equilibria. The position of the double bonds within the seven-membered ring can change, leading to different isomers with distinct chemical properties.

1H-Azepine to 3H-Azepine Interconversion

1H-Azepines are generally considered to be unstable compounds. thieme-connect.de In the absence of stabilizing groups, they readily isomerize to the more stable 3H-azepine tautomer through a double bond rearrangement. thieme-connect.de This transformation is often catalyzed by the presence of acid or base. thieme-connect.de The driving force for this isomerization is the relief of antiaromatic character in the planar conformation of the 1H-azepine ring, which possesses 8 π-electrons. nih.gov To avoid this instability, the 1H-azepine ring adopts a non-planar, boat-like conformation. nih.gov

The presence of an electron-withdrawing group on the nitrogen atom, such as the methoxycarbonyl group in Methyl 1H-1-benzazepine-1-carboxylate, enhances the stability of the 1H-azepine form. thieme-connect.de This is due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its participation in the π-system of the azepine ring. thieme-connect.de

Substituted 1H-Azepine to Substituted 3H-Azepine Rearrangements

The rearrangement of substituted 1H-azepines to their 3H-isomers is a common phenomenon, influenced by the nature and position of the substituents. For instance, the thermolysis of phenylazide can yield a nitrene that reacts to form a substituted 1H-azepine, which subsequently isomerizes to the more stable substituted 3H-azepine. thieme-connect.de

Computational studies have been employed to understand the electronic effects on the valence tautomerization of 1H-azepines to their corresponding benzene (B151609) imine isomers. researchgate.net These studies provide insights into the equilibrium constants, rate constants, and activation energies for these transformations, highlighting the influence of various substituents on the stability and reactivity of the azepine ring. researchgate.net

Ring Contraction and Expansion Reactions

The flexible seven-membered ring of benzazepine derivatives can undergo ring contraction to form more stable five- or six-membered rings, or be synthesized through ring expansion reactions. These transformations are valuable for accessing different heterocyclic scaffolds.

Ring Contraction of 3H-1-Benzazepines to Quinolines

An interesting and synthetically useful transformation is the ring contraction of 3H-1-benzazepines to quinolines. In one study, the attempted free-radical bromination of 2,4-diphenyl-3H-1-benzazepine using N-bromosuccinimide (NBS) resulted in an unexpected ring-contraction, yielding 2,4-diphenylquinoline (B373748) in high yield. nih.govresearchgate.net

Mechanistic studies using 13C-labeled and deuterated benzazepines, along with DFT calculations, have provided strong evidence for the reaction pathway. nih.govresearchgate.net The proposed mechanism involves the formation of a reactive intermediate dibromomethyl cation. In the presence of methanol (B129727), this intermediate leads to the formation of methyl formate, with the departing carbon atom from the azepine ring being incorporated into it. nih.govresearchgate.net In the absence of methanol, water can facilitate the ring-contraction, with the departing carbon atom being released as carbon monoxide. researchgate.net

Table 1: Ring Contraction of 2,4-diphenyl-3H-1-benzazepine

| Reactant | Reagent | Product | Yield | Reference |

| 2,4-diphenyl-3H-1-benzazepine | N-Bromosuccinimide (NBS) | 2,4-diphenylquinoline | High | nih.govresearchgate.net |

Rearrangement of Alkyl 1H-Benzazepine-2-carboxylates to Isoquinolines

An unprecedented rearrangement has been observed during the synthesis of substituted 1H-1-benzazepines. The SnCl2-mediated reduction of specific nitro compounds, which was intended to form 1H-1-benzazepines, led to the unexpected formation of a substituted isoquinoline (B145761) from an alkyl 1H-benzazepine-2-carboxylate intermediate. nih.gov This novel rearrangement provides a new synthetic route to the isoquinoline core structure. nih.gov

Cycloaddition and Cross-Coupling Reactions

Cycloaddition and cross-coupling reactions are powerful tools in organic synthesis for the construction of complex molecular frameworks. While often employed for the synthesis of the benzazepine skeleton itself, these reactions can also be utilized to further functionalize the pre-formed ring system. researchgate.net

While specific examples of cycloaddition reactions directly involving the fully unsaturated 1H-1-benzazepine ring are not extensively documented, related dihydro-1H-azepine derivatives have been shown to participate in [4+2] cycloaddition reactions. Enantiomerically pure 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines undergo highly stereoselective [4+2] cycloadditions with heterodienophiles. rsc.org This suggests the potential for the diene system within the 1H-benzazepine ring to participate in Diels-Alder type reactions under appropriate conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com The synthesis of 7-substituted 2,3,4,5-tetrahydro-1-benzazepine derivatives has been achieved using a Suzuki-Miyaura cross-coupling as a key step. researchgate.net Furthermore, the halogenated 2,3-dihydro-1H-azepines mentioned above can be arylated and alkenylated under Suzuki conditions, demonstrating the utility of cross-coupling reactions for the functionalization of the benzazepine scaffold. rsc.org The intramolecular Heck reaction has also been employed for the efficient synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepines. bohrium.com These examples highlight the potential for applying such cross-coupling methodologies to appropriately functionalized this compound derivatives, for instance, at a halogenated position on the benzene ring or the azepine ring itself.

Table 2: Examples of Cross-Coupling Reactions in the Synthesis and Functionalization of Benzazepine Derivatives

| Reaction Type | Substrate | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura | o-Iodoacetanilides | Pd catalyst, boronic acid | 7-Substituted 2,3,4,5-tetrahydro-1-benzazepine derivatives | researchgate.net |

| Suzuki | 2-Alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines | Pd(0) catalyst, boronic acid | Arylated/alkenylated 2,3-dihydro-1H-azepines | rsc.org |

| Intramolecular Heck | Iodinated benzene derivative with allyl halide | Pd catalyst | 2,3,4,5-Tetrahydro-1H-3-benzazepines | bohrium.com |

Hetero-Diels-Alder Cycloadditions of Dihydro-1H-Azepines

The hetero-Diels-Alder reaction is a powerful tool for the construction of heterocyclic systems, involving a [4+2] cycloaddition between a conjugated diene and a heterodienophile. wikipedia.org In the context of azepine chemistry, enantiomerically pure 2,3-dihydro-1H-azepines can serve as the diene component. These dihydro-1H-azepine scaffolds are valuable in synthetic chemistry as they can undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. rsc.orgsemanticscholar.org This approach allows for the creation of complex, fused heterocyclic systems with a high degree of stereocontrol. semanticscholar.org

For instance, the thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes in the presence of potassium carbonate can yield 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines. These intermediates readily participate in hetero-Diels-Alder reactions, demonstrating their utility in the synthesis of intricate molecular architectures. rsc.org The versatility of this method is further highlighted by its application in the synthesis of various fused heterocyclic scaffolds, which are of interest in medicinal chemistry. researchgate.net

| Diene | Dienophile | Key Features | Reference |

|---|---|---|---|

| 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepine | Heterodienophiles | Highly stereoselective, complete regioselectivity | semanticscholar.org |

| Azepino[4,5-b]indoles | 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Yields ranging from 82–99% | researchgate.net |

Palladium(0)-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium(0)-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. jocpr.comlibretexts.org These reactions have been extensively utilized in the synthesis and functionalization of benzazepine derivatives. researchgate.net The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. organic-chemistry.org This methodology offers a versatile and efficient route to introduce a wide range of substituents onto the benzazepine core. researchgate.net

A notable application of the Suzuki-Miyaura cross-coupling is in the synthesis of 7-substituted 2,3,4,5-tetrahydro-1-benzazepine derivatives. In this approach, o-iodoacetanilides can be coupled with various organoboron reagents to introduce diversity at the 7-position of the benzazepine precursor. researchgate.net The reaction is compatible with a broad range of functional groups, making it a highly valuable transformation in the synthesis of complex molecules. nih.gov The robustness of this method allows for its application in the creation of libraries of compounds for pharmaceutical research. nih.govnih.gov

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| o-iodoacetanilides | Organoboron Reagents | Palladium(0) catalyst | o-allylacetanilide derivatives | researchgate.net |

| Unprotected ortho-bromoanilines | Arylboronic esters | CataXCium A Pd G3 | ortho-substituted anilines | nih.gov |

| Aryl halides | Arylboronic acids | Polymer-supported Pd–NHC complex | Unsymmetrical biaryls | beilstein-journals.org |

Aryne-Mediated Arylation of Benzazepine Scaffolds

Aryne-mediated arylation represents a direct approach for the introduction of aryl groups onto the benzazepine framework. This method involves the in-situ generation of a highly reactive aryne species, which then couples with a nucleophilic benzazepine derivative. Specifically, the coupling of β-amino carbanions derived from 3-benzazepines with arynes provides a convenient route for the synthesis of 1-aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines. thieme-connect.com This transformation is significant as it allows for the direct formation of a carbon-carbon bond at the 1-position of the benzazepine ring. The reaction conditions are compatible with the generation of both the aryne and the amino carbanion, enabling a one-pot synthesis. thieme-connect.com

Radical Cascade Cyclization Reactions

Radical cascade cyclization reactions have emerged as a powerful strategy for the construction of complex heterocyclic systems, including benzazepine derivatives. researchgate.net These reactions often proceed under mild conditions and can lead to the formation of multiple bonds in a single step. researchgate.net An N-heterocyclic carbene (NHC)-catalyzed regioselective intramolecular radical cyclization has been developed for the synthesis of a variety of structurally interesting benzazepine derivatives. nih.gov This protocol is notable for being transition-metal- and oxidant-free, offering a green and efficient pathway to these seven-membered rings. nih.gov

Furthermore, electrochemical methods have been employed to achieve oxidative radical cascade cyclizations. For example, the reaction of dienes with diselenides under metal-free and external oxidant-free conditions can produce seleno-benzazepines. nih.govrsc.org This approach highlights the growing importance of sustainable and environmentally friendly methods in the synthesis of complex heterocycles. nih.gov

Functional Group Transformations

The modification of functional groups on the benzazepine core is crucial for fine-tuning the properties of these molecules. Oxidation and formylation reactions are two key transformations that allow for the introduction of new functionalities and the elaboration of the benzazepine scaffold.

Oxidation Reactions

Oxidation reactions can be employed to construct the benzazepine ring system itself or to modify existing benzazepine derivatives. An iodine(III)-mediated oxidation of anilines has been shown to be an effective method for the construction of dibenzazepines. nih.govresearchgate.net This reaction proceeds under mild conditions and tolerates a broad range of functional groups. nih.gov While this example leads to a dibenzazepine (B1670418), the underlying principle of oxidative C-N bond formation is relevant to the synthesis of the broader class of benzazepine-containing structures. The reaction is believed to proceed through radical intermediates. nih.gov

| Substrate | Oxidant | Key Features | Reference |

|---|---|---|---|

| 2-substituted anilines | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Mild, room temperature reaction | nih.gov |

| 2-substituted anilines | Iodosobenzene (PhIO) | Effective in promoting cyclization | researchgate.net |

Formylation Reactions

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chem-station.comijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com This electrophilic species then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the formylated product. chem-station.com Given the aromatic nature of the benzene ring within the benzazepine scaffold, the Vilsmeier-Haack reaction represents a plausible method for introducing a formyl group, which can then serve as a handle for further synthetic manipulations. The regioselectivity of the formylation would be dictated by the electronic properties of the substituents on the benzazepine ring. youtube.com

Reactions with Phosphoryl Chloride and Resulting Transformations

The reaction of 1H-1-benzazepine derivatives with phosphoryl chloride (POCl₃) can lead to significant molecular transformations beyond simple chlorination. Research on related benzazepine structures, specifically 5-substituted 1,3-dihydro-2H-1-benzazepin-2-ones, reveals that treatment with phosphoryl chloride under reflux conditions does not merely produce the expected 2-chloro-1H-1-benzazepine. Instead, it initiates a cascade of reactions, resulting in complex, fused heterocyclic systems. researchgate.net

A proposed mechanistic pathway suggests that the reaction begins with the formation of a 2-chloro-5-methyl-1H-1-benzazepine intermediate (or its 3H-tautomer). This is followed by a condensation reaction between two molecules of this intermediate, leading to novel ring transformations and the formation of larger, polycyclic aromatic structures. researchgate.net

In the case of 8-substituted 5-methyl-1,3-dihydro-2H-1-benzazepin-2-ones, the reaction yields two primary products. For the 8-methoxy derivative, these have been identified through X-ray structure determination as a major and a minor product, both being complex quinoline (B57606) derivatives. researchgate.net The reaction of an 8-methoxy-5-phenyl substituted benzazepin-2-one under the same conditions yielded a single, analogous fused quinoline product. researchgate.net

These transformations highlight the reactivity of the benzazepine core under dehydrating and chlorinating conditions, demonstrating a pathway to complex molecular architectures.

Table 1: Products from the Reaction of 1,3-dihydro-2H-1-benzazepin-2-one Derivatives with Phosphoryl Chloride. researchgate.net

| Starting Material | Product(s) |

| 8-methoxy-5-methyl-1,3-dihydro-2H-1-benzazepin-2-one | Major: 2,12-dimethoxy-5,9-dimethyl-7H- researchgate.netbenzazepino-[1′,2′ : 1,2]pyrrolo[5,4-b]quinolineMinor: 5-chloromethyl-2,11-dimethoxy-5,8-di-methyl-5,6-dihydroquino[1′,2′ : 1,2]pyrrolo-[5,4-b]quinoline |

| 8-methoxy-5-phenyl-1,3-dihydro-2H-1-benzazepin-2-one | 2,12-dimethoxy-5,9-diphenyl-7H- researchgate.netbenzazepino[1′,2′: 1,2]pyrrolo[5,4-b]quinoline |

Hydrogenation for Stability and Derivatization

Hydrogenation of the 1H-1-benzazepine ring system is a critical method for enhancing chemical stability and accessing a diverse range of derivatives, particularly tetrahydro-1-benzazepines. These saturated analogues are foundational scaffolds in numerous biologically active compounds. The reduction of the double bonds within the seven-membered azepine ring mitigates the instability associated with some unsaturated benzazepine systems and provides a more rigid, three-dimensional structure.

Catalytic asymmetric hydrogenation has emerged as a powerful tool for producing chiral tetrahydro-benzazepine motifs with high enantioselectivity. For instance, N,P-ligated iridium complexes have been successfully employed as catalysts for the asymmetric hydrogenation of cyclic ene-carbamates derived from benzazepines. This method allows for the conversion of substrates with both 1-aryl and 1-alkyl substituents into their corresponding hydrogenated products in high yields (92-99%) and with excellent enantioselectivity (91-99% ee).

The versatility of this approach is demonstrated by its application to a variety of substituted benzazepine precursors. Electron-rich dimethoxy-substituted and electron-deficient monomethoxy-substituted substrates are hydrogenated smoothly, indicating a broad tolerance for different electronic properties on the aromatic ring. This method's synthetic utility has been showcased in the gram-scale synthesis of precursors for bioactive molecules.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Benzazepine-derived Ene-carbamates.

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Isolated Yield |

| 1-Aryl Ene-carbamates (dimethoxy-substituted) | Iridium Complex with N,P-ligand | 96–99% | >95% |

| 1-Aryl Ene-carbamates (1,3-benzodioxole motif) | Iridium Complex with N,P-ligand | 95-96% | High |

| 1-Alkyl Ene-carbamates | Iridium Complex with N,P-ligand | High | High |

C-H Activation and Functionalization

Direct C-H activation and functionalization have become a transformative strategy for modifying complex molecules like 1H-1-benzazepine derivatives, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. This approach allows for the direct conversion of C-H bonds on the benzazepine scaffold into new carbon-carbon or carbon-heteroatom bonds.

Transition metal catalysis, particularly with rhodium, palladium, and iridium, is central to these transformations. These methods provide powerful tools for late-stage functionalization, enabling the rapid synthesis of analogues and the construction of complex molecular architectures.

Rhodium-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation has been utilized for the late-stage modification of complex biomolecules by incorporating benzazepine structures. For example, a Rh(III)-catalyzed double C-H activation strategy has been developed to create peptide-benzazepine conjugates. researchgate.net This demonstrates the ability to selectively functionalize specific positions on the benzazepine ring and link them to other complex moieties. Other rhodium-catalyzed reactions have been used to synthesize 2-benzazepine derivatives through the C(sp²)–H activation of N-allylated benzylamines, followed by intramolecular olefin insertion. acs.org

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are widely used for C-H functionalization reactions. Ligand-directed C-H activation, where a coordinating group on the substrate directs the metal catalyst to a specific C-H bond, is a common strategy. nih.gov This approach has been applied to the synthesis of functionalized benzazepines through intramolecular oxypalladation-initiated cascades. rsc.org Furthermore, palladium-catalyzed intramolecular N-arylation following a directed C-H benzylation has been used to construct dibenzo[b,e]azepin-6-one systems, which are structurally related to benzazepines. rsc.org

Iridium-Catalyzed C-H Borylation: Iridium-catalyzed C-H borylation is a particularly valuable functionalization method, as the resulting boronate esters are versatile intermediates that can be converted into a wide array of other functional groups. umich.edu This reaction is known for its high functional group tolerance and typically proceeds with regioselectivity controlled by steric factors. dumelelab.com While specific examples on the "this compound" parent compound are not detailed, the methodology is broadly applicable to heteroarenes. The iridium-catalyzed borylation of primary benzylic C-H bonds has also been achieved, offering a complementary strategy to aromatic C-H borylation. nih.gov

Table 3: Overview of C-H Activation Methods for Benzazepine Derivatives and Related Heterocycles

| Catalyst Metal | Reaction Type | Application/Example |

| Rhodium (Rh) | C-H Alkylation / Annulation | Synthesis of peptide-benzazepine conjugates via double C-H activation. researchgate.net |

| Palladium (Pd) | Oxypalladation Cascade / N-Arylation | Chemodivergent synthesis of isochromenone-fused benzazepines. rsc.org |

| Iridium (Ir) | C-H Borylation | Functionalization of heteroarenes to form versatile boronate ester intermediates. umich.edu |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

Understanding the mechanisms by which Methyl 1H-1-benzazepine-1-carboxylate is formed and undergoes transformation is crucial for optimizing synthetic routes and predicting its chemical behavior. The following sections delve into the elucidation of reaction mechanisms relevant to this compound, drawing from studies on related benzazepine systems.

Mechanisms of Nitrene Insertion Reactions

Nitrene insertion is a powerful method for the formation of C-N bonds, and it represents a potential, albeit not explicitly documented for this specific molecule, pathway to the benzazepine core. Generally, the synthesis of related heterocyclic systems via nitrene insertion can proceed through different mechanisms depending on the spin state of the nitrene intermediate.

Singlet Nitrene Insertion: This is typically a concerted process where the nitrene inserts directly into a C-H bond, leading to the formation of the amine or amide in a single step with retention of stereochemistry.

Triplet Nitrene Insertion: This pathway involves a two-step radical mechanism. The triplet nitrene first abstracts a hydrogen atom to form a radical pair, which then recombines to form the C-N bond.

Transition metal catalysts, such as those based on rhodium or ruthenium, are often employed to facilitate these reactions, generating a metal-nitrenoid species that undergoes the insertion. While direct evidence for the synthesis of this compound via this method is not prominent in the literature, the general principles of nitrene insertion provide a viable theoretical framework for its potential formation from appropriate precursors.

Mechanistic Pathways of Ring Transformations

The 1-benzazepine ring system can undergo various transformations. Studies on related compounds, such as 5-methyl- and 5-phenyl-1,3-dihydro-2H-1-benzazepin-2-ones, have revealed novel ring transformations when treated with reagents like phosphoryl chloride. rsc.org A proposed mechanistic pathway for these transformations involves the initial condensation of two molecules of the corresponding 2-chloro-1H-1-benzazepine intermediate. rsc.org

Furthermore, an unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline (B145761) has been observed. researchgate.net This suggests that the this compound scaffold, under certain conditions, could be susceptible to ring contraction or rearrangement, highlighting the dynamic nature of this heterocyclic system.

Kinetic Analysis of Reaction Rates

Proposed Mechanisms for Annulation and Cyclization Reactions

The construction of the benzazepine ring is often achieved through annulation and cyclization strategies. Several mechanistic pathways have been proposed for the synthesis of the 1-benzazepine core, which are likely applicable to the formation of its methyl carboxylate derivative.

One proposed pathway involves a rsc.orgnih.gov-hydride shift followed by a 7-endo cyclization sequence . nih.gov This internal redox reaction can transform 2-(aryl)cyclopropane 1,1-diester derivatives directly into 1-benzazepines. nih.gov

Another approach is a dearomative rearrangement of o-nitrophenyl alkynes, which can proceed through a tandem oxygen transfer cyclization, a (3+2) cycloaddition, and a subsequent (homo-)hetero-Claisen rearrangement. nih.gov This catalyst-free method provides a divergent route to benzazepines. nih.gov

Cascade cyclization/annulation reactions also offer an efficient route. For instance, the intramolecular cyclization of a β-enamino diketone followed by annulation with a suitable partner can construct fused benzodiazepine (B76468) frameworks, a strategy that could be adapted for 1-benzazepines. nih.gov

| Reaction Type | Proposed Key Steps | Precursor Type |

| rsc.orgnih.gov-Hydride Shift / 7-Endo Cyclization | Internal redox reaction, hydride transfer, ring closure | 2-(aryl)cyclopropane 1,1-diester |

| Dearomative Rearrangement | Tandem oxygen transfer cyclization, (3+2) cycloaddition, Claisen rearrangement | o-nitrophenyl alkyne |

| Cascade Cyclization/Annulation | Intramolecular cyclization, intermolecular annulation | β-enamino diketone |

Computational Chemistry Applications

Computational chemistry provides a powerful lens through which to examine the structural and electronic properties of molecules like this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. For this compound, DFT calculations can be employed to determine its most stable conformation.

In a study on a related methyl 1H-benzo[d]imidazole-7-carboxylate derivative, DFT calculations were used to optimize the molecular structure. nih.gov The results showed a good correlation between the DFT-optimized structure and the conformation observed in the solid state by X-ray crystallography, particularly for the minor disorder component in the crystal structure. nih.gov This highlights the utility of DFT in understanding the conformational preferences of such heterocyclic systems.

For the benzazepine ring itself, which is non-planar, DFT can be used to calculate the energy barriers for conformational changes, such as ring-flips. By mapping the potential energy surface, the lowest energy conformers and the transition states connecting them can be identified, providing a detailed picture of the molecule's dynamic conformational landscape.

Studies of Ring Inversion Barriers and Enantiomerization

The seven-membered azepine ring of 1H-1-benzazepine derivatives is not planar and exists in puckered, boat-like conformations. nih.gov Due to this puckering, the molecule is chiral. The interconversion between the two enantiomeric boat conformations, a process known as ring inversion or ring-flip, is a key aspect of its dynamic stereochemistry. nih.govresearchgate.net This enantiomerization process is critical for understanding the molecule's potential for chiral resolution and its interactions in stereospecific environments.

Computational and experimental methods, particularly variable-temperature NMR spectroscopy, have been employed to investigate the energetics of this ring inversion. nih.govresearchgate.net Studies on related 1,4-diazepine systems have utilized systematic ab initio calculations to map the minimum energy path of the ring inversion, revealing that the process can be asymmetric even when the initial and final enantiomeric conformers are equal in energy. nih.gov

The energy barrier for this ring-flip is significantly influenced by the nature of the substituent on the nitrogen atom. nih.govresearchgate.net In the case of this compound, the carbamate (B1207046) group at the N-1 position plays a crucial role. For analogous N-alkyl substituted 1H-1-benzazepines, the azepine ring is highly puckered, which results in a relatively high-energy barrier to the ring-flip process. nih.govresearchgate.net Conversely, in N-unsubstituted (N-H) benzazepines, the ring is less puckered, leading to a lower barrier for the ring-flip. researchgate.net This interplay demonstrates that the substituent at the nitrogen atom is a determining factor in the conformational flexibility and the rate of enantiomerization of the benzazepine core.

Table 1: Influence of Nitrogen Substituent on Ring Inversion Barriers in 1H-1-Benzazepine Systems

| Nitrogen Substituent | Azepine Ring Puckering | Ring Inversion (Ring-Flip) Barrier | Reference |

|---|---|---|---|

| Alkyl/Acyl Group | High | Relatively High | nih.govresearchgate.net |

Analysis of Nitrogen-Atom Inversion Energetics

In addition to the ring-flip, another dynamic process that occurs in benzazepine systems is nitrogen-atom inversion. nih.gov This process involves the nitrogen atom and its substituents moving through the plane formed by the atoms attached to it, passing through a planar transition state. wikipedia.org For amines and related compounds, this inversion is often a rapid process with a low energy barrier, providing a pathway for racemization if the nitrogen atom is a stereocenter. wikipedia.org

The energetics of nitrogen inversion in 1H-1-benzazepines are intrinsically linked to the ring inversion process and are heavily dependent on the substituent at the N-1 position. nih.govresearchgate.net

N-Alkyl/Acyl Derivatives : In derivatives like this compound, where the nitrogen atom is substituted with an electron-withdrawing carbamate group, the geometry around the nitrogen atom is nearly planar. This planarity results in a very low energy barrier for nitrogen inversion. nih.govresearchgate.net

N-H Derivatives : Conversely, when the nitrogen atom is unsubstituted (N-H), it becomes significantly pyramidalized. This pyramidal geometry leads to a relatively high energy barrier for nitrogen inversion. nih.govresearchgate.net

An interesting interplay exists between ring-flip and N-inversion energetics. Systems with a high barrier to ring-flip tend to have a low barrier to N-inversion, and vice versa. nih.gov Computational studies on N-unsubstituted compounds have shown that the lowest-energy stereodynamic process is a coupled event of ring-flip and N-inversion, as a pure N-inversion has a much higher energy cost. researchgate.net

Theoretical Studies on Chirality and Stereoisomerism

The non-planar, boat-like conformation of the 1H-1-benzazepine ring is the primary source of chirality in this compound, leading to the existence of enantiomers. nih.gov Theoretical studies focus on understanding the stability of these enantiomers and the energy barriers that separate them, which dictates whether they can be resolved at room temperature. nih.govresearchgate.net

The process of enantiomerization is governed by the combination of ring inversion and nitrogen inversion. nih.gov For a molecule to convert to its mirror image, it must pass through a higher-energy transition state. Computational models are used to calculate the Gibbs free energy barriers for these conformational changes. researchgate.net The substituent on the nitrogen atom is a key determinant of these barriers. nih.gov While many simple amines cannot be resolved because rapid nitrogen inversion leads to racemization, the conformational rigidity of the benzazepine ring system can create a sufficiently high barrier to make enantiomer separation possible under certain conditions. wikipedia.org The study of related benzazepine derivatives has shown that they can crystallize as either single enantiomers or racemic mixtures, highlighting the tangible outcomes of their stereoisomeric properties. researchgate.net

Computational Studies of Electronic Spectra and Reaction Paths

Computational chemistry provides powerful tools for predicting the electronic spectra and elucidating the reaction pathways of molecules like this compound. Methods such as time-dependent density functional theory (TD-DFT) are used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net These theoretical spectra can then be compared with experimental data from techniques like UV-Vis spectroscopy to identify transient species and intermediates during a chemical reaction. researchgate.net

In the study of photochemical reactions, computational methods are combined with experimental techniques like femtosecond transient absorption spectroscopy. researchgate.net This approach allows for the tracking of highly excited states and their decay through processes like internal conversion and vibrational energy redistribution. researchgate.net By calculating the spectroscopic properties of potential intermediates and transition states, researchers can assign the experimentally observed transient spectra and map out the entire reaction pathway from the initial photoexcitation to the final products. researchgate.net

Hyperconjugation Studies in Aromatic Systems (Relevant to Benzazepine Aromaticity)

Hyperconjugation is an orbital interaction that involves the delocalization of σ-electrons into an adjacent empty or partially filled p-orbital or a π-orbital. tdl.org In aromatic systems like the benzene (B151609) ring of the benzazepine moiety, hyperconjugation can contribute significantly to the molecule's stability and electronic properties. tdl.orgfrontiersin.org

Advanced Spectroscopic Characterization of 1h 1 Benzazepine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural and conformational analysis of benzazepine systems.

1H NMR for Structural Ascertainment and Purity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides initial and crucial information regarding the molecular structure and purity of synthesized benzazepine derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities of the protons in the molecule allow for the verification of the expected structure.

For N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, the aromatic protons typically appear in the range of δ 6.9-7.2 ppm. The protons on the seven-membered ring exhibit characteristic signals that can be influenced by the nature of the substituent on the nitrogen atom. For instance, the benzylic protons adjacent to the nitrogen and the aromatic ring often show complex splitting patterns due to their diastereotopicity arising from the puckered nature of the azepine ring.

A representative, though not specific, dataset for a related class of compounds, N-substituted 2-benzazepines, is presented below to illustrate typical chemical shifts.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 6.90 - 7.14 | m | - |

| CH₂-N | 3.35 - 3.47 | d | 12.8 |

| CH₂ (ring) | 2.80 - 3.00 | m | - |

Note: This table is illustrative and based on data for N-substituted 2-benzazepines, not Methyl 1H-1-benzazepine-1-carboxylate.

Variable-Temperature NMR Spectroscopy for Conformational Dynamics

The 1H-1-benzazepine ring is not planar and can exist in various conformations. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic equilibria between these conformers. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals, which can provide information about the energy barriers of conformational interconversions.

In many benzazepine derivatives, as the temperature is lowered, the rate of interconversion between different ring conformations (e.g., chair-to-chair) slows down on the NMR timescale. researchgate.net This results in the decoalescence of broad signals observed at room temperature into sharp, distinct signals for each conformer. The temperature at which the signals merge is known as the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the conformational process. researchgate.net

For a series of N-substituted 2-benzazepines, the chair-to-chair interconversion barrier has been determined to be approximately 11 kcal/mol. researchgate.net

Dynamic NMR and 2D-EXSY NMR for Inversion Barriers

Dynamic NMR (DNMR) encompasses the set of techniques, including lineshape analysis of VT-NMR spectra, used to study chemical rate processes. For 1H-1-benzazepine systems, DNMR is crucial for quantifying the energy barriers associated with ring inversion.

The energy barrier for the ring flip in N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines has been determined using coalescence temperatures, with an average free energy of activation around 10.8 kcal/mol.

Two-dimensional EXchange SpectroscopY (2D-EXSY) is another powerful NMR technique that can be used to study dynamic processes. blogspot.com It is particularly useful for identifying exchanging species and quantifying the rates of exchange. In a 2D-EXSY spectrum, cross-peaks appear between the signals of nuclei that are exchanging with each other. The intensity of these cross-peaks is related to the rate of exchange. This method is especially valuable when the exchanging signals are well-resolved, providing a more detailed picture of the dynamic processes than 1D VT-NMR. blogspot.com

| Compound Type | Dynamic Process | ΔG‡ (kcal/mol) |

| N-substituted 2-benzazepines | Chair-to-chair interconversion | ~11 |

| 1,3,4,5-tetrahydro-N-methylbenzazepine | Ring inversion | - |

Note: The data in this table is derived from studies on related benzazepine derivatives.

Advanced NMR Techniques for Complex Structures

For more complex benzazepine derivatives or in cases of significant signal overlap in 1D NMR spectra, advanced 2D NMR techniques are employed for unambiguous structural assignment. These include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The observation of NOE cross-peaks between protons indicates that they are close in space, which is crucial for determining the stereochemistry and preferred conformation of the benzazepine ring. researchgate.net

The combination of these techniques allows for a comprehensive and detailed structural characterization of complex 1H-1-benzazepine systems. researchgate.net

X-ray Crystallography and Diffraction Techniques

X-ray crystallography provides the most definitive structural information for molecules in the solid state, including precise bond lengths, bond angles, and the absolute conformation of the molecule.

Single Crystal X-ray Structure Determination of Benzazepine Derivatives

Obtaining a suitable single crystal of a benzazepine derivative allows for its analysis by X-ray diffraction. The resulting crystal structure reveals the three-dimensional arrangement of the atoms in the molecule, confirming the connectivity and providing detailed conformational information.

While a crystal structure for "this compound" is not available in the surveyed literature, studies on related benzazepine derivatives have provided valuable insights into the conformational preferences of this ring system. For example, the crystal structures of various substituted benzazepines often reveal a puckered seven-membered ring, adopting conformations such as a boat or a twisted chair. The specific conformation is influenced by the nature and position of the substituents on the ring.

Powder X-Ray Diffraction (XRD) for Crystalline Materials

Powder X-Ray Diffraction (PXRD) is a fundamental technique for the analysis of crystalline solids. It provides information on the crystal structure, phase purity, and degree of crystallinity of a material. For a crystalline sample of this compound, a PXRD pattern would exhibit a unique series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice.

Table 1: Hypothetical Powder X-Ray Diffraction Data for a Crystalline Benzazepine Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 40 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 65 |

| 21.3 | 4.17 | 90 |

| 25.6 | 3.48 | 55 |

Note: This table is illustrative and represents typical data for a crystalline organic molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the ester group, the aromatic ring, and the azepine ring.

Key expected vibrational modes would include the C=O stretching of the carboxylate group, typically observed in the region of 1700-1750 cm⁻¹. docbrown.info The C-O stretching vibrations of the ester would also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The unique vibrations of the seven-membered azepine ring would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing further structural confirmation.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1725-1700 | C=O stretch | Ester (Carboxylate) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1300-1000 | C-O stretch | Ester |

| 1400-1200 | C-N stretch | Azepine Ring |

Note: These are general ranges and the exact positions would be specific to the molecule.

Raman Spectroscopy for Structural Insights

The symmetric breathing modes of the benzene ring would give rise to strong and sharp signals in the Raman spectrum. azom.com The C=C bonds of the aromatic system and the azepine ring would also be Raman active. Low-frequency Raman spectroscopy can provide insights into the lattice vibrations and polymorphic form of the crystalline material. nih.govcoherent.com

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Unit |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | Benzene Ring |

| 1610-1580 | Ring C=C stretch | Benzene Ring |

| 1350-1250 | C-N stretch | Azepine Ring |

| 1000 | Ring Breathing Mode | Benzene Ring |

Note: These are representative values and can vary based on the molecular environment.

Electronic Spectroscopy

Electronic spectroscopy, including UV-Visible and fluorescence techniques, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about the conjugated systems.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions, primarily π → π* and n → π*, in molecules with chromophores. iajps.com The benzazepine core of this compound, containing a conjugated system of the benzene ring fused to the unsaturated azepine ring, is expected to absorb in the UV region.

The spectrum would likely exhibit absorption bands corresponding to the π → π* transitions of the aromatic system. nist.gov The position and intensity of these bands are influenced by the substitution on the benzene ring and the conformation of the azepine ring. Solvents of different polarities can also cause shifts in the absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions. nih.gov

Table 4: Anticipated UV-Visible Absorption Data for this compound in Methanol (B129727)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|

| ~230 | ~25,000 | π → π* |

Note: These are estimated values based on similar aromatic heterocyclic systems.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive to the molecular structure and its environment. While not all aromatic compounds are strongly fluorescent, many benzazepine and related heterocyclic derivatives exhibit fluorescence. hilarispublisher.comresearchgate.netnih.govniscpr.res.in

If this compound is fluorescent, its emission spectrum would be characterized by a maximum emission wavelength (λem) and a quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. The fluorescence properties would be dependent on the excitation wavelength, solvent polarity, and the presence of any quenching agents. The study of its fluorescence could provide insights into its excited state properties and potential applications in materials science or as a molecular probe.

Table 5: Hypothetical Fluorescence Data for this compound

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φf) | Solvent |

|---|---|---|---|

| 270 | 350 | 0.15 | Cyclohexane |

Note: This data is hypothetical and serves to illustrate the parameters measured in fluorescence spectroscopy.

Elemental and Compositional Analysis (General Techniques)

Elemental and compositional analysis are foundational techniques in the characterization of novel compounds. For 1H-1-benzazepine systems, these methods provide critical information regarding the constituent elements and their relative proportions, confirming the empirical formula and sample purity. Furthermore, advanced techniques can offer insights into the chemical environment and bonding states of these elements.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its electromagnetic emission spectrum. wikipedia.org The analysis is conducted by bombarding the sample with a high-energy beam of electrons, which excites electrons in the sample's atoms. nanoscience.com When an electron from an inner shell is ejected, a higher-energy electron from an outer shell fills the vacancy, releasing the excess energy as an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. wikipedia.org

For a pure sample of this compound (C₁₁H₁₁NO₂), an EDS analysis would be expected to identify the constituent elements heavier than hydrogen: Carbon (C), Nitrogen (N), and Oxygen (O). The technique provides a qualitative confirmation of the elements present and can offer a semi-quantitative assessment of their relative abundance. wikipedia.org This is crucial for verifying that no unexpected elemental contaminants (e.g., inorganic salts or heavy metals from catalysts) are present in the synthesized material.

The data from EDS is typically presented as a spectrum showing X-ray energy versus counts, with peaks corresponding to the characteristic X-rays of the elements present. Quantitative analysis involves processing these peak intensities to determine the elemental composition in weight percent (Wt%) and atomic percent (At%).

Table 1: Theoretical Elemental Composition of this compound (C₁₁H₁₁NO₂) and Hypothetical EDS Results

| Element | Theoretical Wt% | Theoretical At% | Hypothetical EDS Wt% | Hypothetical EDS At% |

| Carbon (C) | 69.83% | 64.71% | 69.5% | 64.3% |

| Nitrogen (N) | 7.40% | 5.88% | 7.2% | 5.7% |

| Oxygen (O) | 16.91% | 11.76% | 17.1% | 12.0% |

| Hydrogen (H) is not detected by EDS. |

Note: The hypothetical EDS data reflects typical instrumental variance and minor surface contamination that may be observed in a real-world analysis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique that provides information about elemental composition, empirical formula, and, crucially, the chemical state and electronic state of the elements within a material. wikipedia.orgrockymountainlabs.com The method works by irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. gumed.edu.pl The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be determined. This binding energy is unique to each element and is sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups. rockymountainlabs.comgumed.edu.pl

For this compound, XPS analysis can provide a detailed chemical characterization. It not only confirms the presence of carbon, nitrogen, and oxygen but also distinguishes between their different bonding environments within the molecule.

Carbon (C 1s): The high-resolution C 1s spectrum can be deconvoluted into multiple peaks representing the inequivalent carbon atoms. This includes carbons of the aromatic ring (C-C, C-H), the vinyl carbons (C=C), the carbon singly bonded to nitrogen (C-N), the carbon of the methyl group (O-CH₃), and the carbonyl carbon of the carboxylate group (O-C=O).

Nitrogen (N 1s): The N 1s spectrum would show a single primary peak corresponding to the nitrogen atom within the benzazepine ring, characteristic of its carbamate-like chemical environment. The precise binding energy helps confirm the N-C(O)O linkage. mdpi.com

Oxygen (O 1s): The O 1s spectrum can be resolved into two distinct peaks, corresponding to the two different oxygen environments: the carbonyl oxygen (C=O) and the single-bonded ester oxygen (O-CH₃).

This level of detail is invaluable for confirming the successful synthesis of the target molecular structure and for studying surface chemistry or degradation.

Table 2: Expected Binding Energies from a Hypothetical XPS Analysis of this compound

| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |

| C 1s | C-C, C-H (Aromatic) | ~284.8 |

| C=C (Vinyl) | ~285.5 | |

| C-N | ~286.2 | |

| O-C H₃ | ~286.8 | |

| O-C =O (Carbonyl) | ~288.9 | |

| N 1s | C-N(CO)-C | ~400.5 |

| O 1s | C =O (Carbonyl) | ~532.0 |

| C-O -C (Ester) | ~533.5 |

Note: These binding energy values are typical estimates for the specified functional groups and can vary slightly based on the specific molecular structure and instrument calibration.

Emerging Trends and Future Research Directions in 1h 1 Benzazepine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of the 1H-1-benzazepine core and its derivatives remains a central theme in heterocyclic chemistry. Current research is geared towards the development of innovative and efficient synthetic strategies that offer advantages in terms of enantioselectivity, diversity, and sustainability.

Exploration of New Catalytic Systems for Enantioselective Synthesis

The demand for enantiomerically pure benzazepine derivatives for pharmacological applications has spurred the exploration of novel catalytic systems. Asymmetric catalysis, a powerful tool for creating chiral molecules, is at the forefront of this endeavor. Transition metal complexes and organocatalysts have proven particularly effective in inducing high enantioselectivity in the synthesis of benzazepine-related scaffolds.

Recent advancements include the use of a combined catalytic system consisting of a chiral N-heterocyclic carbene (NHC), a chiral Iridium complex, and an achiral urea (B33335) for the formal [4+3] annulation to access optically pure 1,4-benzodiazepinones and 1,4-benzoxazepinones. Another notable development is the copper-catalyzed asymmetric intramolecular reductive cyclization of (E)-dienyl arenes with a tethered ketimine, which provides enantioenriched 2,3-substituted-1-benzazepine derivatives with high diastereoselectivity and enantioselectivity. Furthermore, organocatalyzed sulfa-Michael additions have been employed for the enantioselective synthesis of 1,5-benzothiazepines, demonstrating the versatility of organocatalysis in this field.

| Catalytic System | Reaction Type | Product | Enantioselectivity (ee) |

| Chiral NHC/Ir/Urea | Formal [4+3] Annulation | 1,4-Benzodiazepinones | Up to 97% |

| Chiral bisphosphine-copper | Intramolecular Reductive Cyclization | 2,3-substituted-1-benzazepines | High |

| Organocatalyst (e.g., chiral isothiourea) | Sulfa-Michael Addition | 1,5-Benzothiazepines | Good to Excellent |

Strategies for Accessing Diverse Functionalized Benzazepine Backbones from Readily Available Starting Materials

A key objective in modern organic synthesis is the development of methods that allow for the construction of complex molecular architectures from simple, readily available starting materials. In the context of 1H-1-benzazepine chemistry, several innovative strategies have emerged to achieve this goal, enabling the synthesis of a wide array of functionalized derivatives.

One such strategy involves the SnCl2-mediated reduction of nitro groups in readily accessible precursors to construct the substituted 1H-1-benzazepine framework. The intramolecular Mitsunobu reaction has also been effectively utilized for the synthesis of functionalized benzazepine derivatives, showcasing a powerful cyclization method. A novel and atom-economical approach is the copper-catalyzed oxidative C(sp³)–H/C(sp²)–H cross-coupling, which directly forms the benzazepine ring from two inert C–H bonds. Furthermore, a dearomative rearrangement of o-nitrophenyl alkynes provides a divergent route to various benzazepines through a cascade of reactions. These methods underscore the creativity of synthetic chemists in devising efficient pathways to this important heterocyclic system.

| Starting Material Type | Synthetic Strategy | Key Features |

| 2-Nitro-substituted precursors | SnCl2-mediated reduction of nitro groups | Facile synthesis of substituted 1H-1-benzazepines. |

| 2-(4-hydroxybutyl)aniline derivatives | Intramolecular Mitsunobu reaction | Efficient synthesis of functionalized tetrahydro-1H-benzazepines. |

| Simple precursors with C(sp³)–H and C(sp²)–H bonds | Copper-catalyzed oxidative cross-coupling | Atom- and step-economical approach. |

| o-Nitrophenyl alkynes | Dearomative rearrangement | Divergent synthesis of unique benzazepines. |

Advancements in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the synthesis of benzazepine and related heterocycles, there is a growing emphasis on the use of environmentally benign reagents, solvents, and catalysts.

Recent progress in this area includes the use of an ACT@IRMOF core–shell nanocomposite, derived from the Thymus plant, as a highly efficient and reusable catalyst for the synthesis of benzodiazepines under mild conditions. Thiamine (B1217682) hydrochloride (Vitamin B1) has been successfully employed as a catalyst for the synthesis of 1,5-benzodiazepine derivatives in water, a green and abundant solvent. The application of reusable catalysts such as heteropolyacids and metal-organic frameworks (MOFs) like MIL-101(Cr) further highlights the trend towards more sustainable synthetic protocols. These approaches not only reduce the environmental impact but also often offer advantages in terms of operational simplicity and cost-effectiveness.

Investigation of Unique Ring Transformations and Rearrangements

The 1H-1-benzazepine scaffold can undergo fascinating and often unexpected ring transformations and rearrangements, leading to the formation of other important heterocyclic systems. The study of these reactions not only expands the synthetic utility of benzazepines but also provides valuable insights into their reactivity.

A notable example is the unprecedented rearrangement of an alkyl 1H-1-benzazepine-2-carboxylate into a substituted isoquinoline (B145761). This transformation represents a novel ring contraction of the seven-membered azepine ring to a six-membered pyridine (B92270) ring. In another intriguing study, the attempted free-radical bromination of 2,4-diphenyl-3H-1-benzazepine with N-bromosuccinimide (NBS) resulted in an unusual ring-contraction to afford 2,4-diphenylquinoline (B373748) in high yield.

Furthermore, a dearomative rearrangement of o-nitrophenyl alkynes has been developed for the divergent synthesis of benzazepines and bridged polycycloalkanones. This process is proposed to proceed through a tandem oxygen transfer cyclization, a (3 + 2) cycloaddition, and a (homo-)hetero-Claisen rearrangement, showcasing a complex cascade of reactions that remodels the molecular framework. An Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates provides another innovative route to highly functionalized 1H-benzazepines through a ring expansion strategy.

Advanced Mechanistic Insights through Computational and Experimental Synergy

The synergy between computational chemistry and experimental studies has become an indispensable tool for elucidating complex reaction mechanisms in 1H-1-benzazepine chemistry. This combined approach allows for a deeper understanding of reaction pathways, transition states, and the factors that control selectivity, ultimately guiding the development of more efficient and selective synthetic methods.

For instance, the mechanism of the ring-contraction of a 3H-1-benzazepine to a quinoline (B57606) was successfully elucidated through a combination of experiments using 13C-labeled and deuterated substrates and Density Functional Theory (DFT) calculations. In another study, the role of the solvent in controlling the regioselectivity of palladium-catalyzed domino reactions for the synthesis of benzazepine-containing scaffolds was revealed through a concerted computational and experimental investigation. DFT studies showed that the reversibility of the formation of a key intermediate is solvent-dependent, thus dictating the reaction outcome.

The conformational dynamics of 1H-1-benzazepines, including ring-flip and nitrogen-atom inversion, have also been investigated using a combination of variable-temperature NMR spectroscopy and computational methods. These studies provide valuable information on the energetic barriers and the influence of substituents on the conformational preferences of the azepine ring. Such detailed mechanistic understanding is crucial for the rational design of new catalysts and reaction conditions for the synthesis of benzazepines with desired stereochemical outcomes.

Application of 1H-1-Benzazepine Scaffolds in Advanced Organic Synthesis Methodology

The 1H-1-benzazepine framework serves as a versatile scaffold in the development of advanced organic synthesis methodologies and in the construction of libraries of biologically active compounds. Its unique seven-membered ring structure and the potential for diverse functionalization make it an attractive starting point for the synthesis of complex molecular architectures.